molecular formula C34H51FeN9O12 B10817694 Phenylferricrocin-iron

Phenylferricrocin-iron

Número de catálogo: B10817694
Peso molecular: 833.7 g/mol
Clave InChI: SJKVBDKBQHKHPK-OVSNALSBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phenylferricrocin-iron is a synthetic siderophore complex where iron is chelated in its ferric (Fe³⁺) state. In microbiology and structural biology research, it serves as a crucial tool for studying high-affinity iron acquisition systems in bacteria. This complex is specifically recognized and transported by the Ferrichrome outer membrane transporter (FhuA) in Escherichia coli and other Gram-negative bacteria . The transport process is energy-dependent and requires the TonB-ExbB-ExbD inner membrane protein complex to transduce energy from the protonmotive force across the outer membrane . The primary research value of this compound lies in its application for elucidating the molecular mechanisms of siderophore-mediated iron uptake and the structural basis of substrate recognition by TonB-dependent transporters (TBDTs). Its crystal structure in complex with FhuA has been determined, providing foundational insights for the rational design of "Trojan Horse" antimicrobials—siderophore-antibiotic conjugates that exploit these natural transport pathways to facilitate drug delivery into bacterial cells . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Fórmula molecular

C34H51FeN9O12

Peso molecular

833.7 g/mol

Nombre IUPAC

N-[3-[(2S,5S,8S,14R)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-14-benzyl-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide;iron

InChI

InChI=1S/C34H51N9O12.Fe/c1-21(44)41(53)15-7-12-25-31(49)35-20-30(48)38-28(18-24-10-5-4-6-11-24)32(50)36-19-29(47)37-26(13-8-16-42(54)22(2)45)33(51)40-27(34(52)39-25)14-9-17-43(55)23(3)46;/h4-6,10-11,25-28,53-55H,7-9,12-20H2,1-3H3,(H,35,49)(H,36,50)(H,37,47)(H,38,48)(H,39,52)(H,40,51);/t25-,26-,27-,28+;/m0./s1

Clave InChI

SJKVBDKBQHKHPK-OVSNALSBSA-N

SMILES isomérico

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O.[Fe]

SMILES canónico

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O.[Fe]

Origen del producto

United States

Métodos De Preparación

Ligand Synthesis and Modification

The preparation of this compound begins with the synthesis of the phenyl-substituted siderophore ligand. While no explicit protocols are provided in the cited sources, analogous methods for siderophore derivatization suggest the following steps:

  • Functionalization of ferricrocin precursors : Introducing phenyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) at specific positions on the siderophore backbone.

  • Protection/deprotection strategies : Temporary blocking of hydroxamate groups during phenyl group installation to prevent undesired side reactions.

  • Purification : Chromatographic techniques (e.g., HPLC with C18 columns) to isolate the phenyl-modified ligand.

Iron Chelation

The ligand is subsequently complexed with Fe³⁺ under controlled conditions:

Procedure :

  • Dissolve the phenylferricrocin ligand in a degassed mixture of methanol and aqueous ammonium acetate (pH 6.5–7.0) to prevent oxidation.

  • Add FeCl₃·6H₂O in a 1:1 molar ratio under inert atmosphere (N₂ or Ar).

  • Stir at 40–50°C for 12–24 hours, monitoring reaction progress via UV-vis spectroscopy (absorption maxima near 450 nm indicative of Fe³⁺-hydroxamate charge-transfer bands).

  • Concentrate the solution under reduced pressure and precipitate the complex by adding diethyl ether.

  • Isolate the product via centrifugation and wash with cold ether to remove unreacted ligand.

Critical Parameters :

  • pH control : Maintaining slightly acidic to neutral pH prevents Fe³⁺ hydrolysis.

  • Oxygen exclusion : Minimizes redox cycling between Fe³⁺ and Fe²⁺.

  • Stoichiometry : Excess ligand ensures complete complexation and reduces free iron concentrations.

Analytical Characterization

Spectroscopic Methods

  • UV-vis Spectroscopy : Confirms successful complexation through shifts in absorption maxima. Ferricrocin derivatives typically exhibit λ<sub>max</sub> at 425–460 nm.

  • Mössbauer Spectroscopy : Provides oxidation state and coordination environment data for the iron center. Quadrupole splitting values of 0.6–0.8 mm/s and isomer shifts of 0.3–0.4 mm/s are characteristic of high-spin Fe³⁺ in octahedral geometry.

  • NMR : Paramagnetic broadening complicates <sup>1</sup>H NMR, but <sup>13</sup>C NMR can resolve ligand framework modifications.

X-ray Fluorescence (XRF)

Recent advancements in XRF permit quantification of iron content in insoluble complexes. In a representative protocol:

  • Immobilize this compound on a solid support (e.g., silica beads).

  • Dry samples in multi-well plates and irradiate with X-rays (10–50 keV).

  • Detect Fe Kα emissions at 6.4 keV, correlating fluorescence intensity with iron concentration via calibration curves.

Challenges and Optimization Strategies

ChallengeMitigation Approach
Iron hydrolysis at neutral pHUse of zwitterionic buffers (e.g., HEPES) and anaerobic conditions
Low ligand solubility post-phenylationCo-solvents (e.g., DMSO:water mixtures) or surfactant additives
Incomplete complexationExcess ligand (1.2:1 molar ratio) and extended reaction times

Comparative Analysis with Analogous Ferric Complexes

FeatureFerric MaltolSucrosomial IronThis compound (Inferred)
Ligand typeMaltol (3-hydroxy-2-methyl-4-pyrone)Phospholipid/sucrose ester matrixPhenyl-derivatized siderophore
StoichiometryFe³⁺:maltol = 1:3Fe³⁺-pyrophosphate encapsulatedPresumed 1:1
Absorption pathwayDMT1-dependent enterocyte uptakeParacellular/transcellular nanoparticle transportLikely receptor-mediated endocytosis
Stability (pH 7.4)Moderate (log K ≈ 12)High (protected core)Expected high due to siderophore affinity

Industrial and Pharmacological Considerations

Large-scale synthesis necessitates:

  • Continuous flow reactors : To enhance mixing and oxygen exclusion during chelation.

  • Lyophilization : For long-term storage of the hygroscopic complex.

  • Quality control assays : ICP-MS for iron content validation; circular dichroism to confirm chiral integrity of the siderophore .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Iron-Phenanthroline Complexes

Iron(III) complexes with phenanthroline-based ligands, such as [Fe(phen)Cl₃(DMSO)], share structural motifs with Phenylferricrocin-iron, particularly in their use of nitrogen-donor ligands for Fe³⁺ coordination. Key differences include:

  • Stability : Phenanthroline complexes exhibit high thermodynamic stability (log β ~ 21 for Fe²⁺-phenanthroline), but their Fe³⁺ analogs may hydrolyze in aqueous media. This compound’s phenyl groups could sterically hinder hydrolysis, improving stability under physiological conditions .

Table 1: Structural Comparison

Compound Ligand Type Iron Oxidation State Stability (pH 7) Application Reference
This compound Phenyl-crocin hybrid Fe³⁺ Hypothetically high Drug delivery, catalysis -
[Fe(phen)Cl₃(DMSO)] 1,10-Phenanthroline Fe³⁺ Moderate Catalysis, sensors
Ferroin (Fe²⁺-phenanthroline) 1,10-Phenanthroline Fe²⁺ High Redox indicator
Hemin and Iron-Porphyrin Complexes

Hemin (ferriprotoporphyrin IX chloride) is a naturally occurring Fe³⁺-porphyrin complex critical for oxygen transport. Comparatively:

  • Functionality : Hemin’s porphyrin ring enables reversible oxygen binding, whereas this compound’s synthetic ligand may prioritize iron storage or targeted release .
  • Bioavailability : Hemin is absorbed via heme carrier protein 1 (HCP1), while synthetic complexes like this compound might rely on passive diffusion or endocytosis, affecting therapeutic efficiency .

Comparison with Functionally Similar Compounds

Polysaccharide-Iron Complexes

Polysaccharide-iron complexes (e.g., Niferex®) are oral supplements where iron is non-covalently bound to carbohydrate polymers. Key contrasts:

  • Molecular Weight : Polysaccharide complexes (MW ~ 150–300 kDa) are larger than this compound, likely affecting renal clearance and tissue penetration .
  • Iron Release : Polysaccharide complexes release iron gradually in the intestine, whereas this compound’s release kinetics depend on ligand degradation or redox activity .

Table 2: Functional Comparison

Compound Iron Content (%) Solubility Primary Use Toxicity Profile Reference
This compound Unknown Likely lipophilic Targeted therapy Hypothetically low -
Polysaccharide-Iron 10–15 Water-soluble Anemia treatment Low gastrointestinal toxicity
Ferrlecit® (sodium ferric gluconate) 12.5 Water-soluble IV iron replacement Risk of hypersensitivity
Ferric sorbitol citrate 10 Water-soluble Anemia in chronic disease Moderate renal toxicity
Prussian Blue (Ferric Hexacyanoferrate)

Prussian blue, an Fe³⁺-Fe²⁺ cyanide complex, is used to treat heavy metal poisoning. Unlike this compound:

  • Mechanism : Prussian blue traps cesium/thallium via ion exchange, whereas this compound may focus on iron donation or catalytic roles .
  • Toxicity: Prussian blue is non-absorbable, minimizing systemic effects, while this compound’s bioavailability could pose toxicity risks if unregulated .

Key Research Findings and Contradictions

  • Solubility vs. Efficacy : Soluble iron compounds (e.g., ferric ammonium citrate) show superior absorption vs. insoluble forms (e.g., ferric oxide) . This compound’s lipophilicity may enhance cellular uptake but reduce aqueous solubility, necessitating formulation optimizations .
  • Iron Content : Phycomyces ferritin has half the iron content per molecule vs. horse ferritin, highlighting how ligand design impacts iron storage capacity. This compound’s ligand could similarly modulate iron loading .

Q & A

Basic Research Questions

Q. What established methodologies are used to synthesize Phenylferlicrocin-iron, and how can purity be validated?

  • Answer : Synthesis typically involves ligand-exchange reactions between phenylferric compounds and iron chelators under controlled pH and temperature. Purity validation requires a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for assessing chemical homogeneity.
  • Mass Spectrometry (MS) to confirm molecular weight and isotopic patterns.
  • Elemental Analysis to verify iron-to-ligand stoichiometry.
  • UV-Vis Spectroscopy to monitor characteristic absorption bands (e.g., 420 nm for iron coordination) .
    • Key Consideration : Reproducibility hinges on documenting reaction conditions (e.g., solvent ratios, inert atmosphere protocols) in line with guidelines for experimental transparency .

Q. How do researchers determine the stability of Phenylferricrocin-iron under varying physiological conditions?

  • Answer : Stability studies employ:

  • pH Titration Experiments to assess structural integrity across pH 2–8.
  • Thermogravimetric Analysis (TGA) for thermal stability.
  • Kinetic Studies using stopped-flow spectrophotometry to quantify degradation rates in simulated biological fluids (e.g., plasma, lysosomal buffers) .
    • Data Interpretation : Compare degradation half-lives against reference iron chelators to identify instability thresholds .

Q. What spectroscopic techniques are critical for characterizing this compound’s coordination geometry?

  • Answer :

  • Mössbauer Spectroscopy to determine iron oxidation states and ligand-field symmetry.
  • Electron Paramagnetic Resonance (EPR) for identifying paramagnetic centers.
  • X-ray Absorption Spectroscopy (XAS) to resolve bond lengths and angles in the iron-ligand complex .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved (e.g., conflicting EPR and XAS results)?

  • Answer : Contradictions often arise from sample heterogeneity or measurement artifacts. Mitigation strategies include:

  • Cross-Validation : Replicate experiments using independent methods (e.g., pairing EPR with magnetic susceptibility measurements).
  • Sample Purity Reassessment : Use HPLC-MS to rule out impurities affecting spectral baselines.
  • Collaborative Analysis : Engage interdisciplinary teams to reconcile discrepancies (e.g., crystallographers and spectroscopists) .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing studies on this compound’s bioactivity?

  • Answer :

  • PICOT Framework :
  • Population : Cell lines or animal models with iron dysregulation.
  • Intervention : Dose-response studies of this compound.
  • Comparison : Existing iron chelators (e.g., deferoxamine).
  • Outcome : Metrics like iron mobilization efficiency or cytotoxicity.
  • Time : Acute (24–72 hr) vs. chronic (weeks) exposure .
  • FINER Criteria : Ensure the study is feasible (lab resources), novel (unexplored chelation mechanisms), and ethically compliant (e.g., minimizing animal use) .

Q. How should researchers address reproducibility challenges in this compound synthesis across labs?

  • Answer : Adopt standardized protocols aligned with the Beilstein Journal’s guidelines:

  • Detailed Metadata : Document batch-specific variables (e.g., solvent purity, stirring rates).
  • Open-Source Repositories : Share raw spectral data and crystallographic files via platforms like Zenodo.
  • Inter-Lab Calibration : Use reference samples to validate instrumentation accuracy .

Q. What systematic review methodologies are applicable to consolidate fragmented data on this compound’s redox behavior?

  • Answer : Follow the Cochrane Handbook’s PRISMA framework:

  • Search Strategy : Keywords like “this compound AND redox dynamics” across PubMed, Scopus, and specialized databases.
  • Data Extraction : Tabulate redox potentials, experimental conditions, and measurement techniques from eligible studies.
  • Risk of Bias Assessment : Evaluate methodological rigor (e.g., blinding in kinetic assays) .

Methodological Guidance Table

Research Phase Tools/Techniques Key References
SynthesisHPLC-MS, Elemental Analysis
Stability TestingTGA, Stopped-Flow Kinetics
Data ReconciliationCross-Validation Frameworks
Systematic ReviewsPRISMA Guidelines

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.